Methyl 3-Bromopicolinate

Vue d'ensemble

Description

Mécanisme D'action

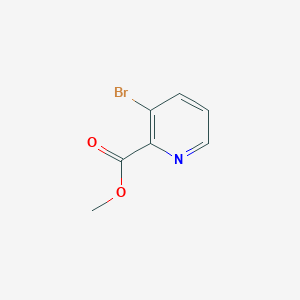

Methyl 3-Bromopicolinate, also known as Methyl 3-bromo-2-pyridinecarboxylate or MFCD12025946, is a chemical compound with the molecular formula C7H6BrNO2 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of this compound .

Activité Biologique

Methyl 3-bromopicolinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions, and effects based on various research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 3-position of the pyridine ring. This structure contributes to its unique biochemical properties, including its ability to chelate metal ions and interact with various enzymes and proteins.

Target Interactions

The compound's biological activity is largely attributed to its ability to interact with metalloproteins due to the bromine atom's electrophilic nature. The amino and carboxylate groups within the molecule can form hydrogen bonds and ionic interactions with target biomolecules, potentially modifying their activity .

Biochemical Pathways

Research indicates that this compound may influence pathways related to metal ion homeostasis. Although specific pathways remain under investigation, its structural similarity to other picolinic acid derivatives suggests involvement in critical cellular functions .

Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of metallo-beta-lactamases (MBLs), which are important in antibiotic resistance. In a study evaluating different compounds against NDM-1 (New Delhi metallo-beta-lactamase), this compound demonstrated significant inhibitory activity with an IC50 value indicating effective concentration levels .

| Compound | NDM-1 IC50 (μM) |

|---|---|

| This compound | 0.13 - 7.7 |

| DPA (Dipicolinic Acid) | 0.84 |

This table illustrates the comparative inhibition potency of this compound relative to dipicolinic acid, highlighting its potential as a lead compound in drug development against resistant bacterial strains.

Cellular Effects

In cellular models, this compound has been shown to modulate signaling pathways that affect gene expression and cellular metabolism. It influences the expression of genes involved in metabolic pathways, affecting overall cellular function . For example, studies have indicated that it can alter the activity of signaling proteins, leading to changes in cellular responses under various physiological conditions.

Case Studies

Case Study: Inhibition of ECM-Degrading Proteases

In a study involving OUMS27 cells, this compound was tested for its ability to inhibit gene expression related to extracellular matrix (ECM) degradation. The results indicated that treatment with the compound significantly reduced mRNA levels of MMP-13 and ADAMTS9 in response to IL-1β stimulation, suggesting a protective role against cartilage degradation in osteoarthritis models .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution reactions with nucleophiles under catalytic or thermal conditions. This is facilitated by the electron-withdrawing effect of the ester group, which activates the pyridine ring toward nucleophilic attack.

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ (5 mol%), Xantphos, K₃PO₄ | Arylboronic acid | 3-Aryl-picolinate derivatives | 72–89% | |

| CuI, L-proline, 100°C | Amines | 3-Amino-picolinate derivatives | 65% | |

| NaOMe, DMF, 80°C | Methoxide | 3-Methoxy-picolinate | 58% |

Key Findings :

-

Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently under palladium catalysis.

-

Buchwald-Hartwig amination requires bulky ligands for steric protection of the ester group.

Cross-Coupling Reactions

The bromine substituent participates in transition-metal-catalyzed cross-couplings to form carbon-carbon bonds.

Table 2: Cross-Coupling Reactions of Methyl 3-Bromopicolinate

| Reaction Type | Catalyst System | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 3-Phenyl-picolinate | 85% |

| Stille | PdCl₂(PPh₃)₂, CuI | Trimethylstannylbenzene | 3-Benzyl-picolinate | 78% |

| Sonogashira | Pd/C, CuI, PPh₃ | Phenylacetylene | 3-Alkynyl-picolinate | 81% |

Mechanistic Insight :

-

The ester group directs regioselectivity during coupling by stabilizing intermediates through resonance .

Functional Group Interconversion

The methyl ester undergoes hydrolysis or transesterification under acidic/basic conditions.

Table 3: Ester Transformations

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 6 h | 3-Bromopicolinic acid | 92% |

| Basic Hydrolysis | NaOH (2M), 80°C, 3 h | 3-Bromopicolinic acid | 88% |

| Transesterification | EtOH, H₂SO₄, reflux, 12 h | Ethyl 3-bromopicolinate | 75% |

Applications :

-

Hydrolysis to the carboxylic acid enables further derivatization for pharmaceutical intermediates.

Electrophilic Aromatic Substitution

While less common due to the electron-deficient ring, directed ortho-metalation strategies enable functionalization.

Example :

-

Lithiation with LDA at −78°C followed by quenching with electrophiles (e.g., DMF) yields 4-substituted derivatives.

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical initiators (e.g., AIBN), enabling alkylation or arylation.

Case Study :

-

Reaction with cyclohexane under UV light generates 3-cyclohexyl-picolinate via a radical chain mechanism .

Cyclization Reactions

This compound serves as a precursor in heterocycle synthesis.

Example :

-

Treatment with NaN₃ and CuI yields triazolo-pyridine derivatives through click chemistry.

Biological Activity

Derivatives exhibit pharmacological potential:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-Bromopicolinate, and how are they validated?

this compound is commonly synthesized via bromination of methyl picolinate derivatives or through coupling reactions. A validated method involves Sonogashira coupling of this compound with terminal alkynes, followed by hydrolysis (as described in Scheme S2 of Supporting Information in ). Characterization via -NMR, -NMR, and mass spectrometry ensures structural fidelity. Yield optimization typically requires controlled reaction temperatures (e.g., 60–80°C) and palladium catalysts .

Q. How is this compound characterized for structural confirmation and purity?

Key characterization methods include:

- Spectroscopy : -NMR (δ 7.5–8.5 ppm for aromatic protons) and IR (C=O stretch ~1700 cm) confirm the ester and bromine substituents.

- Chromatography : HPLC or GC-MS assesses purity (>95% typically required for research-grade material).

- Elemental Analysis : Matches theoretical values for C (38.93%), H (2.80%), Br (37.00%), N (6.48%), and O (14.79%) based on molecular formula CHBrNO .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki, Sonogashira) to synthesize substituted pyridine derivatives. Its bromine atom acts as a leaving group, enabling nucleophilic aromatic substitution for constructing heterocyclic frameworks used in pharmaceuticals and agrochemicals .

Q. What safety protocols are critical when handling this compound?

As an irritant (Xi hazard code), use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Q. What physicochemical properties influence experimental design with this compound?

Key properties include:

Advanced Research Questions

Q. How can Sonogashira coupling conditions be optimized when using this compound to maximize yield?

Systematic optimization involves:

- Catalyst Screening : Pd(PPh) vs. PdCl(dppf) for stability.

- Solvent Effects : DMF vs. THF for solubility and reaction kinetics.

- Temperature Gradients : 60°C vs. 80°C to balance reactivity and side reactions. DOE (Design of Experiments) frameworks are recommended to analyze interactions between variables .

Q. What analytical strategies resolve contradictions in reported reaction intermediates involving this compound?

Contradictions (e.g., competing pathways in bromine substitution) are addressed via:

- Time-Resolved NMR : Tracks intermediate formation in situ.

- DFT Calculations : Predicts thermodynamic favorability of pathways.

- Isolation Studies : HPLC purification of intermediates for structural confirmation. Cochrane systematic review principles ( ) can be adapted to synthesize conflicting data .

Q. How do steric and electronic effects influence substitution reactions at the 3-bromo position?

The bromine’s electronegativity activates the pyridine ring for electrophilic substitution, while steric hindrance from the methyl ester directs reactivity to the para position. Computational studies (e.g., Fukui indices) quantify site-specific reactivity, validated by kinetic isotope effects .

Q. What methodologies assess the stability of this compound under varying storage conditions?

Accelerated stability studies include:

- Thermal Stress Testing : 40°C/75% RH for 4 weeks.

- Light Exposure : ICH Q1B guidelines for photostability.

- HPLC Purity Monitoring : Degradation products (e.g., hydrolysis to 3-bromopicolinic acid) are quantified .

Q. How does the bromine substituent affect regioselectivity in cross-coupling reactions?

The bromine’s strong electron-withdrawing effect enhances oxidative addition in Pd-catalyzed couplings. Competitive pathways (e.g., homocoupling vs. heterocoupling) are minimized using bulky ligands (XPhos) and controlled stoichiometry of alkyne partners. Mechanistic studies via -NMR kinetics and MS/MS fragmentation provide insights .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : Methyl 3-bromopyridine-2-carboxylate

- CAS No.: 53636-56-9

- Molecular Formula: C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- Structural Formula : A pyridine ring substituted with a bromine atom at position 3 and a methyl ester group at position 2 .

Physical Properties :

- Appearance : Typically a white to off-white crystalline solid.

- Density : 1.579 ± 0.06 g/cm³

- Boiling Point : 267.4 ± 20.0 °C (predicted)

- Storage : Requires storage at 2–8°C under argon in the dark to prevent degradation .

Synthesis and Applications: Methyl 3-bromopicolinate serves as a key intermediate in organic synthesis, particularly in Sonogashira coupling reactions to prepare alkynylated picolinic acid derivatives, which are precursors for bioactive molecules and materials science . Its bromine atom at position 3 provides a reactive site for cross-coupling reactions, while the methyl ester group enhances solubility and stability during synthetic processes.

Comparison with Structurally Similar Compounds

Methyl 5-Bromopicolinate (CAS: 29682-15-3)

- Structural Difference : Bromine at position 5 instead of 3.

- Molecular Formula: C₇H₆BrNO₂ (same as this compound).

- Key Properties :

- Applications : Used in pharmaceutical intermediates but less favored in cross-coupling reactions than its 3-bromo counterpart .

Methyl 3-(Bromomethyl)picolinate (CAS: 116986-09-5)

- Structural Difference : A bromomethyl (-CH₂Br) group replaces the bromine atom at position 3.

- Molecular Formula: C₈H₈BrNO₂.

- Key Properties :

Methyl 3-Bromo-6-(trifluoromethyl)picolinate (CAS: 1211538-62-3)

- Structural Difference : A trifluoromethyl (-CF₃) group at position 4.

- Molecular Formula: C₈H₅BrF₃NO₂.

- Key Properties :

- Lipophilicity : The -CF₃ group increases hydrophobicity, enhancing membrane permeability in bioactive molecules.

- Electron-Withdrawing Effect : The -CF₃ group deactivates the pyridine ring, reducing reactivity in electrophilic substitutions but stabilizing intermediates in palladium-catalyzed reactions .

Methyl 6-Amino-3-bromopicolinate (CAS: 30683-23-9)

- Structural Difference: An amino (-NH₂) group at position 5.

- Molecular Formula : C₇H₇BrN₂O₂.

- Key Properties: Solubility: The amino group improves aqueous solubility, making it suitable for aqueous-phase reactions. Reactivity: The -NH₂ group can participate in hydrogen bonding or serve as a directing group in metal-catalyzed reactions .

Comparative Data Table

Research Findings and Key Differences

- Reactivity : this compound outperforms Methyl 5-bromopicolinate in cross-coupling reactions due to the favorable position of bromine relative to the ester group, which minimizes steric hindrance .

- Functional Group Impact : The trifluoromethyl group in Methyl 3-bromo-6-(trifluoromethyl)picolinate enhances metabolic stability in drug candidates, making it preferable for agrochemicals .

- Safety: Methyl 6-amino-3-bromopicolinate poses additional hazards (e.g., harmful by inhalation) compared to this compound, requiring stricter handling protocols .

Propriétés

IUPAC Name |

methyl 3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTYLUGZSCVBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510922 | |

| Record name | Methyl 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-56-9 | |

| Record name | Methyl 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-2-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.